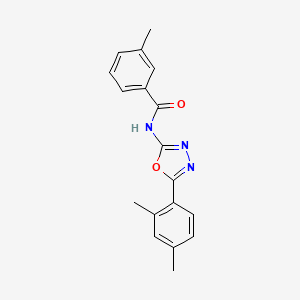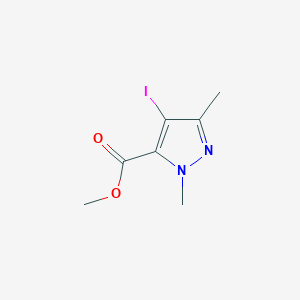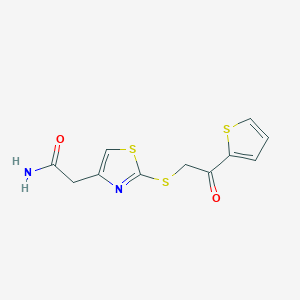![molecular formula C26H22FN3O3 B2552016 4-(4-(苯甲氧基)苯基)-6-(4-氟苄基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮 CAS No. 1021218-13-2](/img/structure/B2552016.png)
4-(4-(苯甲氧基)苯基)-6-(4-氟苄基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine derivatives are often synthesized for their potential use in medicinal chemistry, particularly as antioxidants and radioprotective agents. The specific compound mentioned includes benzyloxy and fluorobenzyl substituents, which may influence its chemical properties and biological activity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves a Biginelli three-component cyclocondensation reaction, which is a multicomponent reaction that allows for the efficient construction of the pyrimidine ring system. For instance, a similar compound, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate, was synthesized using SiCl4 as a catalyst, which suggests that the compound might also be synthesized using similar methods .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms. The presence of substituents like benzyloxy and fluorobenzyl groups can affect the electronic distribution within the molecule, potentially altering its reactivity and interaction with biological targets. The structure is likely to be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, LCMS, and elemental analysis .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions depending on their substituents. For example, catalytic hydrogenation of a related compound, 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine, resulted in C-benzyl bond cleavage, leading to the formation of a compound with one less benzyl group . This indicates that the compound may also be susceptible to similar reactions under catalytic hydrogenation conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. They are generally soluble in common organic solvents such as toluene, chloroform, dichloromethane, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). The presence of aromatic substituents can contribute to strong fluorescence and significant Stokes shifts, as observed in polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units . These properties are essential for their potential applications in materials science and as fluorescent probes.
科学研究应用
化学性质和光谱分析
这种化合物属于一类有机分子,在各个科学研究领域表现出巨大的潜力。一个值得注意的应用是在染料和颜料的开发中,其中 HOMO 和 LUMO 能级的操控可以导致不同的吸收光谱。例如,一系列在特定位置取代苯环的二酮吡咯并吡咯 (DPP) 已证明具有基于取代基的给电子或吸电子特性来改变吸收光谱的能力。这种适应性使它们对于设计具有特定光学性质的材料非常有价值,可用于制造用于电子和光子应用的高级材料 (Vala 等人,2014)。
生物活性与合成
该化合物还在药物化学领域具有相关性,特别是在新生物活性的合成和研究中。例如,与吗啉苯基团相连的嘧啶衍生物的合成显示出显着的杀幼虫活性,突出了该化合物在开发具有特定生物靶标的新型杀虫剂或药物方面的潜力 (Gorle 等人,2016)。
材料科学与发光
在材料科学中,与该化合物类别某些衍生物相关的聚集诱导发射 (AIE) 现象为创造新的发光材料提供了激动人心的机会。由于这些材料在聚集态中具有增强的发射,因此可用于各种应用,包括有机发光二极管 (OLED) 和生物成像中的荧光探针 (Mendigalieva 等人,2022)。
抗病毒和抗癌潜力
此外,该化合物的化学框架有助于合成具有有效抗病毒和抗癌活性的衍生物。其结构的修饰和优化可以导致开发出对各种疾病具有更高疗效和特异性的新药,突出了该化合物在药物发现和药物研究中的重要性 (Tang 等人,2015)。
作用机制
未来方向
属性
IUPAC Name |
6-[(4-fluorophenyl)methyl]-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3/c27-20-10-6-17(7-11-20)14-30-15-22-23(25(30)31)24(29-26(32)28-22)19-8-12-21(13-9-19)33-16-18-4-2-1-3-5-18/h1-13,24H,14-16H2,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCRUSUQVISYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B2551933.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2551938.png)

![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole](/img/structure/B2551940.png)

![2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2551944.png)
methanone](/img/structure/B2551946.png)
![N-benzyl-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2551948.png)


![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2551952.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide](/img/structure/B2551954.png)
